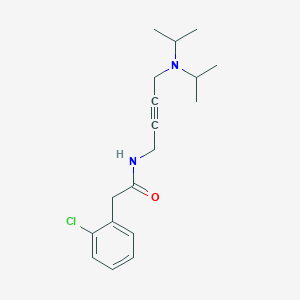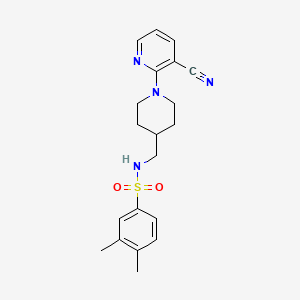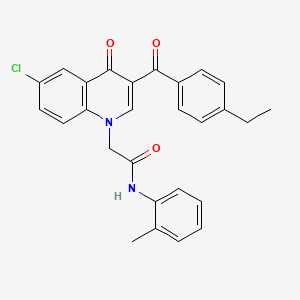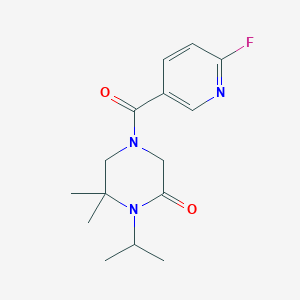
1-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiourea derivatives, including 1-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorophenyl)thiourea, often involves the reaction of isothiocyanates with amines in the presence of suitable solvents. A study detailed the spectroscopic, structural characterization, and synthesis approach for such compounds, highlighting the methods to achieve high purity and yields (Saeed et al., 2011).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by single crystal X-ray diffraction (XRD) techniques, providing insights into the arrangement of atoms, bond lengths, angles, and overall molecular geometry. Investigations into compounds similar to 1-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorophenyl)thiourea have revealed detailed molecular structures, showcasing the planarity of the thiourea core and the spatial arrangement of substituents which are crucial for understanding the compound's reactivity and properties (Mary et al., 2016).
Chemical Reactions and Properties
Thiourea derivatives undergo various chemical reactions, including nucleophilic substitutions, where the active sites for reactions are influenced by the electronic effects of substituents. The compound's reactivity has been explored through spectroscopic methods and computational studies, which help in understanding the mechanisms and predicting the outcomes of chemical reactions (Aswathy et al., 2017).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline nature, are crucial for the practical handling and application of the compound. Studies involving similar thiourea derivatives have provided data on these properties, highlighting the influence of molecular structure on the physical characteristics of the compound (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, hydrogen bonding potential, and electronic structure, are pivotal for the compound's functionality and interactions. Detailed analysis through spectroscopic techniques and quantum chemical calculations has shed light on these aspects, offering a comprehensive understanding of the compound's chemical behavior (Bielenica et al., 2020).
Scientific Research Applications
Spectroscopic and Structural Analysis
Molecular Structure and Vibrational Frequencies : A study by Mary et al. (2016) analyzed the molecular structure and vibrational frequencies of a related compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl) phenyl]thiourea. They utilized techniques like single crystal XRD, NBO analysis, and HOMO-LUMO analysis to determine the charge transfer within the molecule and its stability arising from hyper-conjugative interaction and charge delocalization (Mary et al., 2016).
Crystal Structures and Vibrational Properties : Another study by Saeed et al. (2010) examined the effect of fluorine substitution on the crystal structures and vibrational properties of phenylthiourea isomers, providing insights into the structural and conformational properties of similar compounds (Saeed et al., 2010).
Biological Activity
Antipathogenic Activity : Limban et al. (2011) synthesized a number of thiourea derivatives, including those with fluorine substituents, and evaluated their interaction with bacterial cells. They found significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Antibacterial Activity : A study by Khazi et al. (2006) focused on the synthesis of N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas and their evaluation against bacterial strains. Certain synthesized compounds showed promising antibacterial activity (Khazi et al., 2006).
Other Applications
- Antimicrobial and Cytotoxicity Evaluation : Bielenica et al. (2016) synthesized halogeno derivatives of thiourea with a polycyclic imide core, including compounds with a 3-chloro-4-fluorophenyl substituent, and evaluated their antimicrobial activity and cytotoxicity, finding them promising against Gram-positive bacteria (Bielenica et al., 2016).
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2,4-difluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2S/c14-9-6-8(2-3-10(9)16)18-13(20)19-12-4-1-7(15)5-11(12)17/h1-6H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNIRXJLXKGCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NC2=C(C=C(C=C2)F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorophenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2488011.png)

![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2488013.png)
![2-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2488015.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2488016.png)



![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2488025.png)

